molecular formula C9H9BrO B180319 3-(4-Bromophenyl)prop-2-en-1-ol CAS No. 130265-32-6

3-(4-Bromophenyl)prop-2-en-1-ol

Cat. No.: B180319
CAS No.: 130265-32-6
M. Wt: 213.07 g/mol
InChI Key: DLEIRQMIYDUVBY-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9BrO. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propen-1-ol group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Bromophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction. In this method, p-bromo benzaldehyde is reacted with acetophenone in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solution and requires stirring for several hours .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the propen-1-ol group can be reduced to form the corresponding saturated alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the bromine atom.

Major Products Formed

    Oxidation: 3-(4-Bromophenyl)prop-2-enal or 3-(4-Bromophenyl)propanoic acid.

    Reduction: 3-(4-Bromophenyl)propan-1-ol.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(4-Bromophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets. For instance, it has been studied as a monoamine oxidase inhibitor, which can have neuroprotective effects. The compound binds to the active site of the enzyme, inhibiting its activity and thereby increasing the levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.

    3-(4-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

3-(4-Bromophenyl)prop-2-en-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEIRQMIYDUVBY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105515-33-1
Record name (2E)-3-(4-bromophenyl)prop-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)prop-2-en-1-ol
Reactant of Route 2
3-(4-Bromophenyl)prop-2-en-1-ol
Reactant of Route 3
3-(4-Bromophenyl)prop-2-en-1-ol
Reactant of Route 4
3-(4-Bromophenyl)prop-2-en-1-ol
Reactant of Route 5
3-(4-Bromophenyl)prop-2-en-1-ol
Reactant of Route 6
3-(4-Bromophenyl)prop-2-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.